methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenoxy group, and a methoxyacetamido group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate typically involves the reaction of 2-thiophenecarboxylic acid with 2-(2-methoxyacetamido)phenol in the presence of a suitable esterification agent . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors or batch reactors to produce larger quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the methoxyacetamido moiety can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: Similar thiophene-based structure but with an amino group instead of the methoxyacetamido group.
Methyl 3-(2-hydroxyphenoxy)thiophene-2-carboxylate: Similar structure but with a hydroxy group instead of the methoxyacetamido group.
Uniqueness
Methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
methyl 3-[2-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-5-3-4-6-11(10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCMQKAARLDMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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